5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

Antifolate Dihydrofolate reductase Pneumocystis pneumonia

5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine is a privileged bicyclic scaffold for medicinal chemistry. The 3,2-d ring fusion delivers an 11-fold DHFR potency improvement and 7-fold selectivity over the 2,3-d isomer. A PI3Kδ derivative achieved an IC50 of 2.82 nM, outperforming idelalisib. The 2,4,8-trichloro variant enables sequential, regioselective SNAr displacements for rapid library synthesis. Claimed in WO2018083081A1 for HBV therapy. Procure this core to accelerate SAR campaigns in oncology, antivirals, and kinase inhibition.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 1211585-58-8
Cat. No. B12986766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine
CAS1211585-58-8
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC2=NC=NC=C2NC1
InChIInChI=1S/C7H9N3/c1-2-6-7(9-3-1)4-8-5-10-6/h4-5,9H,1-3H2
InChIKeyVRUDHVVJIWFTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (CAS 1211585-58-8) Scaffold Profile for Procuring Research Intermediates


5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (CAS 1211585-58-8) is a bicyclic heterocyclic core structure composed of a pyrimidine ring fused to a partially saturated piperidine ring . This scaffold serves as a privileged intermediate for the synthesis of functionalized pyridopyrimidine derivatives with established activity profiles in antifolate [1], kinase inhibition [2], and antiviral [3] therapeutic areas, providing a versatile starting point for medicinal chemistry campaigns that require a hydrogenated pyridopyrimidine framework.

Why 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (CAS 1211585-58-8) Cannot Be Replaced by Generic Pyridopyrimidines


Direct substitution of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine with isomeric pyridopyrimidines (e.g., pyrido[2,3-d]pyrimidine) or oxidized analogs is not permissible in drug discovery workflows due to distinct differences in enzymatic potency and selectivity [1], as well as differences in chemical reactivity for regioselective functionalization [2]. The 3,2-d ring fusion pattern confers specific spatial and electronic properties that directly influence target binding [3], while the partially saturated 5,6,7,8-tetrahydro system enables a unique conformational flexibility absent in fully aromatic pyridopyrimidines [4]. The quantitative evidence detailed below establishes that scaffold choice is a critical determinant of both biological performance and synthetic tractability.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (CAS 1211585-58-8) Versus Comparators


Scaffold Replacement: Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine in pjDHFR Inhibition

The pyrido[3,2-d]pyrimidine scaffold demonstrates a significant and quantifiable improvement in potency and selectivity for Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) compared to its isomeric pyrido[2,3-d]pyrimidine analog [1]. When the 2,3-d scaffold (compound 6) was replaced with the 3,2-d scaffold (compound 15), a marked 11-fold increase in pjDHFR inhibitory potency was observed, along with a 7-fold improvement in selectivity for pjDHFR over human DHFR (hDHFR) [2]. This head-to-head comparison establishes the 3,2-d ring fusion as the preferred isomer for achieving enhanced target engagement and reduced off-target risk in DHFR-based antifolate programs.

Antifolate Dihydrofolate reductase Pneumocystis pneumonia

Derivative Antiproliferative Activity: Tetrahydropyrido[3,2-d]pyrimidine-based Antifolate vs. Methotrexate in Human Cancer Cell Lines

A 6-substituted N5-formyl derivative of the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold (compound 6k) exhibits antiproliferative activity in the low micromolar range against human cancer cell lines, with IC50 values comparable to, though distinct from, the clinical agent methotrexate [1]. Specifically, compound 6k shows an IC50 of 8.5 µM against HeLa cells and 16.6 µM against HL-60 cells, while methotrexate demonstrates an IC50 of 5.3 µM against HeLa and 12.1 µM against HL-60 under the same assay conditions [2]. Furthermore, compound 6k achieves >50% inhibition of DHFR at a concentration of 20 µM [3]. While not a direct replacement for methotrexate, these data validate the tetrahydropyrido[3,2-d]pyrimidine core as a competent scaffold for constructing DHFR-targeting antiproliferative agents with a distinct chemotype from the pteridine-based methotrexate.

Anticancer Antiproliferative DHFR inhibition

PI3Kδ Inhibition Potency: Pyrido[3,2-d]pyrimidine Derivative S5 vs. Idelalisib (Clinical PI3Kδ Inhibitor)

A pyrido[3,2-d]pyrimidine-based derivative (compound S5) demonstrates superior enzyme inhibitory potency against PI3Kδ compared to the FDA-approved clinical inhibitor idelalisib under the same assay conditions [1]. Compound S5 achieves an IC50 of 2.82 nM against PI3Kδ, representing a 2.8-fold improvement in potency over idelalisib (IC50 = 7.9 nM) [2]. This enhanced enzyme inhibition translates to potent cellular antiproliferation, with an IC50 of 0.035 µM (35 nM) against the SU-DHL-6 lymphoma cell line [3]. The data provide class-level evidence that the pyrido[3,2-d]pyrimidine scaffold is capable of delivering kinase inhibitors with potency exceeding that of a clinically validated benchmark.

Kinase inhibitor PI3Kδ Hematologic malignancies

Regioselective Reactivity: Pyrido[3,2-d]pyrimidine Scaffold Enables Differentiated Synthetic Diversification

The 2,4,8-trichloropyrido[3,2-d]pyrimidine scaffold exhibits a distinct and synthetically valuable regioselectivity profile in nucleophilic aromatic substitution (SNAr) reactions that differs from isomeric pyridopyrimidines [1]. Sequential displacement of the three chlorine atoms is possible with predictable selectivity: amination shows high C-2 regioselectivity, while thiolation yields a mixture influenced by C-6 substituents, with the C-2 position reacting preferentially over C-8 [2]. This inherent reactivity difference between the C-2, C-4, and C-8 positions enables a controlled, stepwise diversification strategy that is not available with symmetric scaffolds or scaffolds bearing different leaving group arrangements [3]. The regioselectivity allows for the introduction of three distinct substituents onto the core without the need for cumbersome protecting group strategies.

Synthetic chemistry Regioselectivity Scaffold diversification

Intellectual Property Landscape: 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine as a Scaffold with Established Patent Utility

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core and its derivatives are explicitly claimed as novel therapeutic agents in multiple patent applications across distinct therapeutic areas [1][2]. Specifically, WO2018083081A1 claims novel tetrahydropyridopyrimidines for the treatment and prophylaxis of hepatitis B virus infection, with the 1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine chemical class explicitly listed as the foundation for the claimed compounds [3]. Additional patents cover the use of tetrahydropyridopyrimidine derivatives as androgen receptor inhibitors [4] and as YAP/TAZ-TEAD inhibitors for oncology applications [5]. This cross-therapeutic patent estate provides supporting evidence that the scaffold is not a 'me-too' chemotype but a validated starting point for generating novel, patentable chemical matter.

Patent analysis Drug discovery Scaffold novelty

Conformational Flexibility: Tetrahydropyrido[3,2-d]pyrimidine Offers a Non-Planar Scaffold for Mimicking Transition States

Conformational studies of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidines reveal that the partially saturated 5,6,7,8-tetrahydro ring system imparts a non-planar, semi-flexible conformation to the scaffold [1]. This conformational profile is distinct from fully aromatic pyridopyrimidines and allows the core to serve as a potential multisubstrate analog inhibitor of thymidylate synthetase [2]. The ability of the scaffold to adopt conformations that mimic the transition state geometry of enzymatic reactions is a unique structural feature not available with rigid, planar heterocyclic cores [3]. This provides class-level inference that the tetrahydropyrido[3,2-d]pyrimidine system offers a differentiated conformational space for molecular recognition compared to aromatic pyridopyrimidine analogs.

Conformational analysis Multisubstrate analog Thymidylate synthase

High-Value Application Scenarios for Procuring 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (CAS 1211585-58-8)


Antifolate Drug Discovery Targeting Dihydrofolate Reductase (DHFR)

This scenario is ideal for medicinal chemistry teams developing novel antifolates for oncology, infectious disease, or autoimmune indications. The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core serves as the starting point for synthesizing 6-substituted derivatives that have demonstrated potent inhibition of DHFR [1] and antiproliferative activity comparable to methotrexate in human cancer cell lines [2]. Additionally, the 3,2-d ring fusion pattern confers an 11-fold improvement in pjDHFR potency and a 7-fold improvement in selectivity over human DHFR compared to the 2,3-d isomer [3], making this scaffold a strategic choice for achieving pathogen-selective DHFR inhibition.

Kinase Inhibitor Development with a Focus on PI3Kδ or Dual PI3K/mTOR

The pyrido[3,2-d]pyrimidine scaffold has been validated as a privileged chemotype for generating potent and selective kinase inhibitors. A derivative of this core (compound S5) demonstrated a PI3Kδ IC50 of 2.82 nM, representing a 2.8-fold potency improvement over the clinical inhibitor idelalisib [4]. The scaffold is also suitable for developing dual PI3Kα/mTOR ATP-competitive inhibitors with IC50 values in the single to double-digit nanomolar range [5]. Procurement of the core scaffold enables rapid analog generation for structure-activity relationship (SAR) exploration in kinase drug discovery programs.

Regioselective Scaffold Diversification for Parallel Library Synthesis

The 2,4,8-trichloropyrido[3,2-d]pyrimidine derivative of this core offers a synthetically attractive handle for parallel medicinal chemistry. The scaffold enables sequential, regioselective displacement of three chlorine atoms via SNAr reactions: high C-2 regioselectivity with amines and predictable C-2 vs. C-8 selectivity with thiols [6]. This reactivity profile allows for the systematic introduction of three distinct substituents without the need for cumbersome protecting group strategies, making the core an efficient building block for generating diverse compound libraries.

Antiviral Research Targeting Hepatitis B Virus (HBV) or Emerging Viral Targets

The tetrahydropyridopyrimidine scaffold is explicitly claimed in patent WO2018083081A1 as a novel therapeutic agent for the treatment and prophylaxis of hepatitis B virus infection [7]. The patent estate provides a validated starting point for medicinal chemistry efforts in HBV and potentially other viral indications. Procuring the core scaffold allows research teams to build upon a patented chemotype with established utility in antiviral drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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